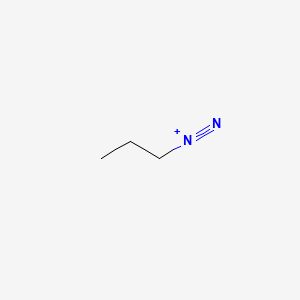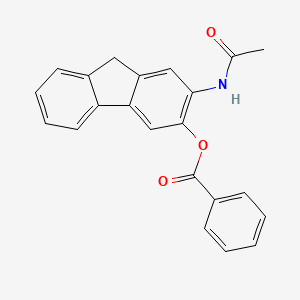![molecular formula C13H17NOS B14340368 4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one CAS No. 97142-98-8](/img/structure/B14340368.png)
4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one is an organic compound known for its unique chemical structure and properties This compound features a dimethylamino group, a methylsulfanyl group, and a phenyl group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(methylsulfanyl)benzaldehyde with dimethylamine and acetone under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylamino-4’-methylchalcone: Similar in structure but with a different substitution pattern.
4-(4-Dimethylamino-phenyl)-2,6-diphenyl-pyranylium perchlorate: Another compound with a dimethylamino group but different overall structure.
Uniqueness
4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one is unique due to the presence of both dimethylamino and methylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
97142-98-8 |
|---|---|
Formule moléculaire |
C13H17NOS |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
4-(dimethylamino)-3-(4-methylsulfanylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H17NOS/c1-10(15)13(9-14(2)3)11-5-7-12(16-4)8-6-11/h5-9H,1-4H3 |
Clé InChI |
MHDSJGJLAUVMSI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CN(C)C)C1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



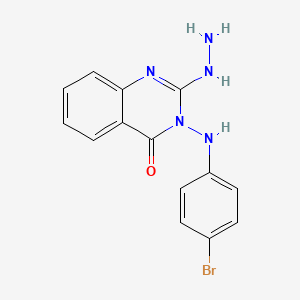
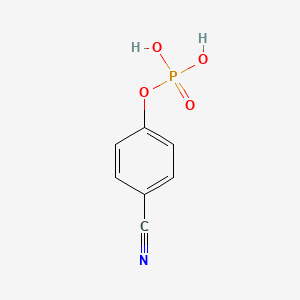

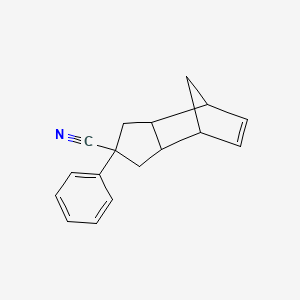
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
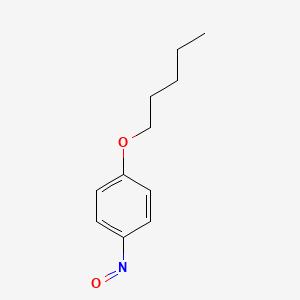
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)


